Methyl 3-bromo-4-chloro-5-nitrobenzoate
Description
Contextual Significance of Halogenated Nitrobenzoate Esters in Synthetic Organic Chemistry
Halogenated nitrobenzoate esters are a class of compounds of considerable importance in synthetic organic chemistry. The benzene (B151609) ring is substituted with one or more halogen atoms, a nitro group, and a carboxylate ester function. This combination of functional groups imparts a unique reactivity profile to the molecule.
The nitro group and the ester are both meta-directing and strongly deactivating for electrophilic aromatic substitution reactions. quora.com Conversely, halogens are ortho-, para-directing deactivators. quora.com The interplay of these electronic effects governs the regioselectivity of further substitutions on the aromatic ring. More significantly, the strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can replace one of the halogen substituents, a reaction pathway not typically available for simple halobenzenes. The specific positions of the halogens relative to the powerful nitro group in compounds like Methyl 3-bromo-4-chloro-5-nitrobenzoate are critical for this reactivity. This makes halogenated nitrobenzoates versatile intermediates for constructing highly functionalized aromatic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials.
Historical Perspectives on the Development of Substituted Benzoate (B1203000) Derivatives in Academia
The study of substituted benzoate derivatives is deeply rooted in the history of organic chemistry. The parent molecule, benzoic acid, was discovered as early as the 16th century from the dry distillation of gum benzoin. wikipedia.org However, it was not until the 19th century that its composition was determined by pioneering chemists Justus von Liebig and Friedrich Wöhler. wikipedia.org
The ability to create substituted benzoates emerged with the development of electrophilic aromatic substitution reactions. The nitration of aromatic compounds using a mixture of nitric and sulfuric acids became a standard procedure, allowing for the introduction of the nitro group. quora.com Similarly, methods for halogenating benzene rings were established. Early work focused on understanding the directing effects of substituents already present on the ring, a fundamental concept that allows chemists to control the position of incoming groups. quora.com The esterification of substituted benzoic acids, a common undergraduate-level preparation, provided a straightforward route to the corresponding benzoate esters. wikipedia.orgorgsyn.org This historical foundation of reaction development enabled chemists to move from simple, monosubstituted benzoates to complex, polyfunctionalized derivatives like the subject of this article, providing the tools to construct intricate molecular architectures.
Current Research Landscape and Knowledge Gaps for this compound
Despite the general utility of its chemical class, the specific compound this compound is not widely featured in dedicated academic publications. It is primarily listed in the catalogs of chemical suppliers as a research chemical or building block, often identified by its CAS Number, 1504888-15-6. bldpharm.comambeed.com The availability of analytical data such as NMR and HPLC is often noted by these suppliers, confirming its synthesis and commercial existence. bldpharm.comambeed.com
However, a thorough search of scientific literature reveals a significant knowledge gap. There is a scarcity of peer-reviewed studies detailing:
Optimized and scalable synthetic routes for its preparation.
A comprehensive characterization of its physical properties (e.g., melting point, crystal structure).
Exploration of its specific reactivity, particularly in nucleophilic aromatic substitution reactions to selectively replace the bromo or chloro substituents.
Demonstrated applications as a key intermediate in the synthesis of target molecules like pharmaceuticals or functional materials.
This lack of published research indicates that while the compound is available, its full potential as a synthetic tool remains largely unexplored and undocumented in academic literature.
Defining the Academic Research Scope for this compound
The existing knowledge gaps directly define a clear scope for future academic research on this compound. A structured research program could focus on the following areas:
Synthesis and Characterization: The first step would be to develop and document a robust, high-yield synthesis for the compound from readily available starting materials. This would be followed by a complete characterization of its chemical and physical properties, including X-ray crystallography to understand its solid-state structure.
Reactivity Profiling: A systematic investigation of its reactivity is crucial. This would involve studying nucleophilic aromatic substitution reactions with various nucleophiles (e.g., amines, alkoxides, thiols) to determine the relative reactivity and selectivity of displacing the bromine versus the chlorine atom. The influence of reaction conditions on this selectivity would be a key focus.
Exploration as a Synthetic Intermediate: Research should be directed at utilizing the compound as a precursor for novel, complex molecules. Its polyfunctional nature allows for multiple, sequential transformations. It could serve as a scaffold for creating libraries of compounds for screening in medicinal chemistry or for developing new organic materials with specific electronic or optical properties.
By addressing these areas, the academic community can move this compound from a catalog chemical to a well-understood and valuable tool in the synthetic organic chemist's repertoire.
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRMBOFGAVRCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate
Classical Synthesis Approaches for Halogenated and Nitrated Benzoate (B1203000) Esters
The classical synthesis of Methyl 3-bromo-4-chloro-5-nitrobenzoate is not a single reaction but a carefully orchestrated sequence of reactions. The primary route involves the functionalization of a pre-existing benzoic acid derivative, followed by the final esterification step.
Esterification Reactions of 3-Bromo-4-chloro-5-nitrobenzoic Acid Precursors
The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-chloro-5-nitrobenzoic acid. The most common method for this transformation is the Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. chemsynthesis.commasterorganicchemistry.com
In this reaction, 3-bromo-4-chloro-5-nitrobenzoic acid is reacted with an excess of methanol (B129727), which serves as both the reactant and often as the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. youtube.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition |
|---|---|
| Reactants | 3-Bromo-4-chloro-5-nitrobenzoic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Neutralization, Extraction, and Purification |
Microwave-assisted Fischer esterification has also emerged as a method to improve reaction rates and yields. For instance, the esterification of substituted nitrobenzoic acids has been shown to proceed efficiently under sealed-vessel microwave conditions, often reducing reaction times from hours to minutes. usm.my
Multi-step Synthetic Sequences Incorporating Nitration and Halogenation
The core of the synthesis lies in the regioselective introduction of the nitro and halogen substituents onto the aromatic ring. A plausible multi-step synthetic sequence for the precursor, 3-bromo-4-chloro-5-nitrobenzoic acid, starts with a more readily available substituted benzoic acid, such as 4-chlorobenzoic acid.
Step 1: Nitration of 4-Chlorobenzoic Acid
The first step in this proposed sequence is the nitration of 4-chlorobenzoic acid. This is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com
The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the chlorine atom and the carboxylic acid group. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. In this case, the directing effects align to favor the introduction of the nitro group at the position meta to the carboxylic acid and ortho to the chlorine, which is the C3 position. This leads to the formation of 4-chloro-3-nitrobenzoic acid. nih.gov
Step 2: Bromination of 4-Chloro-3-nitrobenzoic Acid
The subsequent step is the bromination of 4-chloro-3-nitrobenzoic acid to introduce the bromine atom at the C5 position. This is another electrophilic aromatic substitution. The reaction is typically carried out with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
The regioselectivity of this step is crucial. The existing substituents—the carboxylic acid at C1, the chlorine at C4, and the nitro group at C3—are all electron-withdrawing and deactivating groups. Both the carboxylic acid and the nitro group are strong meta-directors. The chlorine atom is an ortho, para-director, but its influence is generally weaker than the meta-directing effect of the nitro and carboxyl groups. Therefore, the incoming electrophile (Br⁺) is directed to the positions that are meta to the strongest deactivating groups. This would favor substitution at the C5 position, which is meta to both the carboxylic acid and the nitro group, leading to the desired product, 3-bromo-4-chloro-5-nitrobenzoic acid.
Table 2: Proposed Multi-step Synthesis of 3-Bromo-4-chloro-5-nitrobenzoic Acid
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄, cool | 4-Chloro-3-nitrobenzoic acid |
| 2 | 4-Chloro-3-nitrobenzoic acid | Br₂, FeBr₃ | 3-Bromo-4-chloro-5-nitrobenzoic acid |
Regioselective Functionalization Strategies for the Benzene Ring
The success of the synthesis of this compound via classical methods is entirely dependent on the predictable regioselectivity of the electrophilic aromatic substitution reactions. The directing effects of the substituents are paramount.
In the nitration of 4-chlorobenzoic acid, the meta-directing effect of the carboxylic acid group and the ortho, para-directing effect of the chlorine atom work in concert to yield the 3-nitro derivative as the major product.
For the subsequent bromination of 4-chloro-3-nitrobenzoic acid, the directing effects of the three substituents must be considered. The nitro and carboxylic acid groups are strongly deactivating and meta-directing. The chlorine atom is deactivating but ortho, para-directing. In polysubstituted benzenes, the position of the incoming electrophile is generally determined by the directing effects of all the substituents present. When the directing effects are in opposition, the most strongly activating group usually dictates the regioselectivity. However, in this case, all substituents are deactivating. The powerful meta-directing influence of the nitro and carboxyl groups is expected to override the weaker ortho, para-directing effect of the chlorine, thus directing the bromine to the C5 position.
Modern Synthetic Techniques and Green Chemistry Considerations
While classical methods are effective, modern synthetic techniques offer avenues for process optimization, enhanced safety, and alignment with the principles of green chemistry.
Catalytic Transformations in the Synthesis of this compound
Modern catalytic methods can offer alternatives to traditional stoichiometric reagents, potentially leading to higher selectivity and milder reaction conditions. For the halogenation steps, various catalysts beyond simple Lewis acids have been developed to improve regioselectivity. nih.gov For instance, certain solid acid catalysts or zeolites can influence the regiochemical outcome of bromination reactions by providing a sterically constrained environment for the reaction to occur. nih.gov
In the context of nitration, while the mixed acid system is prevalent, alternative catalytic systems are being explored to minimize the use of large quantities of strong acids. These can include solid acid catalysts or milder nitrating agents activated by a catalytic amount of a strong acid.
Exploration of Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous flow processing, presents significant advantages for reactions like nitration and halogenation, which are often highly exothermic and can pose safety risks in large-scale batch production. ewadirect.com
In a flow chemistry setup, reagents are continuously pumped through a reactor, which typically consists of narrow tubing. This high surface-area-to-volume ratio allows for excellent heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. europa.eu This is particularly beneficial for nitration reactions, which are notoriously exothermic. ewadirect.com
Furthermore, the precise control over reaction parameters such as stoichiometry, reaction time (residence time), and temperature in a flow reactor can lead to improved selectivity and higher yields of the desired product, reducing the formation of unwanted isomers and byproducts. europa.eu The application of flow chemistry to the multi-step synthesis of this compound could involve a sequence of flow reactors, each optimized for a specific step (nitration, bromination, and esterification), potentially in a telescoped fashion where the output of one reactor directly feeds into the next. This approach can lead to a more efficient, safer, and more automated manufacturing process. youtube.com
Principles of Atom Economy and Sustainable Reagent Selection in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste and environmental impact. The synthesis of this compound provides a relevant context for applying these principles, particularly concerning atom economy and the selection of sustainable reagents.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. In the proposed synthesis, the bromination and nitration steps are electrophilic aromatic substitutions that generate byproducts. For instance, in bromination with Br₂ and a Lewis acid catalyst, HBr is formed as a byproduct. Similarly, nitration using a mixture of nitric and sulfuric acids produces water, and the sulfuric acid is regenerated. While these reactions are synthetically useful, their atom economy is less than 100%. scranton.edursc.org The esterification step, a condensation reaction, also produces water as a byproduct, which affects its atom economy.
Sustainable Reagent Selection:
Bromination: Traditional bromination using molecular bromine (Br₂) poses significant safety and environmental hazards due to its toxicity and corrosiveness. wordpress.comnih.gov More sustainable alternatives involve the in situ generation of bromine. For example, reacting an oxidant like sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce bromine in a controlled manner, minimizing handling risks. nih.gov N-Bromosuccinimide (NBS) is another solid, easier-to-handle brominating agent, although its atom economy is lower as only one bromine atom is utilized. wordpress.com
Nitration: The classic nitrating mixture of concentrated nitric and sulfuric acids is effective but generates substantial acidic waste. frontiersin.org A greener alternative is the use of dinitrogen pentoxide (N₂O₅) as a nitrating agent. nih.gov N₂O₅ can be used in nearly stoichiometric amounts, significantly reducing the volume of acidic waste. Other approaches focus on using solid acid catalysts or carrying out nitrations in alternative solvent systems to minimize the environmental footprint. frontiersin.org
Optimization of Synthesis and Purification Protocols for this compound
The purity of the final product is paramount, and the optimization of synthesis and purification protocols is crucial for achieving the desired quality of this compound.
Methodological Advancements in Chromatographic Purification Techniques
Chromatography is a powerful tool for the separation and purification of organic compounds, especially for mixtures of isomers that are often generated during aromatic substitution reactions.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective technique for separating isomers of nitrobenzoic acids. nih.govquora.comdoi.org By using a C18 stationary phase and an optimized mobile phase, such as a mixture of methanol, water, and a small amount of acid like acetic acid, it is possible to achieve baseline separation of closely related isomers. doi.org The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase.
Thin-Layer Chromatography (TLC): TLC is an invaluable technique for monitoring the progress of a reaction and for the initial screening of solvent systems for column chromatography. For halogenated benzoic acid derivatives, both normal-phase (silica gel) and reversed-phase (e.g., RP-18) TLC plates can be employed to separate isomers and identify impurities. researchgate.net
Refinement of Recrystallization and Crystallization Processes for High Purity
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For substituted nitrobenzoic acids and their esters, common recrystallization solvents include ethanol (B145695), methanol, and mixtures of alcohol and water. chegg.comchegg.comresearchgate.net The solubility of 4-nitrobenzoic acid in hot ethanol, for instance, is significantly higher than in cold ethanol, making it a suitable solvent for its purification. chegg.com
Process Optimization: To maximize the yield and purity of the recrystallized product, several factors can be optimized:
Cooling Rate: Slow cooling of the saturated solution promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.
Washing: After filtration, washing the crystals with a small amount of cold, fresh solvent helps to remove any residual mother liquor containing dissolved impurities.
Drying: Thorough drying of the purified crystals is essential to remove any residual solvent.
| Compound Type | Common Recrystallization Solvents |
| Substituted Nitrobenzoic Acids | Ethanol, Methanol, Water, Ethanol/Water mixtures chegg.comchegg.comresearchgate.netgoogle.com |
| Substituted Benzoic Acid Esters | Ethanol, Methanol chegg.com |
Strategies for Minimizing and Separating Nitro-Containing Byproducts
In the nitration of substituted benzoic acids, the formation of isomeric byproducts is a common challenge. The directing effects of the substituents on the aromatic ring determine the regioselectivity of the reaction, but often a mixture of isomers is obtained.
Minimizing Byproduct Formation:
Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the concentration of the nitrating agent can influence the product distribution and minimize the formation of undesired isomers.
Catalyst Selection: In some cases, the choice of catalyst can enhance the regioselectivity of the nitration reaction.
Separation of Nitro-Containing Byproducts:
Fractional Crystallization: If the isomeric byproducts have significantly different solubilities in a particular solvent, fractional crystallization can be an effective method for their separation.
Chromatography: As discussed previously, chromatographic techniques such as column chromatography and HPLC are highly effective for separating closely related isomers. For example, reversed-phase HPLC has been successfully used to separate ortho-, meta-, and para-nitrobenzoic acid isomers. doi.org
Chemical Separation: In some instances, differences in the chemical properties of the isomers can be exploited for their separation. For example, if one isomer forms a salt with a specific base that has different solubility characteristics from the salts of other isomers, this can be used as a basis for separation.
Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate
High-Resolution Spectroscopic Techniques for Molecular Confirmation
The precise structure of Methyl 3-bromo-4-chloro-5-nitrobenzoate is elucidated through a combination of advanced spectroscopic methods. Each technique offers unique insights into the molecular framework, from the nuclear environment to vibrational modes and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region is simplified due to the substitution pattern, showing two protons on the benzene (B151609) ring. The powerful electron-withdrawing effects of the nitro (-NO₂), bromo (-Br), and chloro (-Cl) substituents, along with the ester group, cause a significant downfield shift (deshielding) of the aromatic protons. wisc.edu
The proton at the C2 position is positioned between the nitro and ester groups, while the proton at the C6 position is adjacent to the bromo group. This results in two distinct signals, likely appearing as doublets due to meta-coupling. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet further upfield.
In the ¹³C NMR spectrum, all eight carbon atoms of the molecule are expected to produce distinct signals. The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons directly bonded to the electronegative substituents (Br, Cl, NO₂) will be heavily influenced, resulting in characteristic chemical shifts. brainly.com The carbon attached to the nitro group is typically shifted downfield, while the carbons bonded to halogens also experience deshielding. brainly.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (C2-H) | 8.5 - 8.8 | - |
| Ar-H (C6-H) | 8.2 - 8.4 | - |
| -OCH₃ | 3.9 - 4.1 | 53 - 55 |
| C=O | - | 163 - 165 |
| C-Br | - | 118 - 122 |
| C-Cl | - | 130 - 134 |
| C-NO₂ | - | 148 - 151 |
| C-COOCH₃ | - | 133 - 136 |
| C2 | - | 128 - 131 |
Note: Predicted values are based on the analysis of similar substituted benzoates and general substituent effects. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester and nitro groups. The carbonyl (C=O) stretch of the ester is expected to produce a very strong and sharp peak. chegg.com The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. brainly.com
Vibrations involving the carbon-halogen bonds (C-Cl, C-Br) typically appear in the fingerprint region of the spectrum (< 1000 cm⁻¹) and can be more difficult to assign definitively. science.gov Aromatic C=C stretching bands will also be present in the 1600-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the polar C=O and N-O bonds give strong IR signals, the more symmetric vibrations and the carbon-halogen bonds can be more prominent in the Raman spectrum. acs.orgphysicsopenlab.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Ester (-COOCH₃) | C=O stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Weak-Medium) |
| Ester (-COOCH₃) | C-O stretch | 1250 - 1300 (Strong) | Medium |
| Nitro (-NO₂) | Asymmetric stretch | 1520 - 1560 (Strong) | Medium-Strong |
| Nitro (-NO₂) | Symmetric stretch | 1340 - 1370 (Strong) | Medium-Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 (Multiple, Medium) | 1450 - 1600 (Multiple, Strong) |
| Halogen | C-Cl stretch | 600 - 800 (Medium) | 600 - 800 (Strong) |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. The molecular formula for this compound is C₈H₅BrClNO₄.
A key feature in the mass spectrum is the distinctive isotopic pattern of the molecular ion peak (M⁺) due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion, with a prominent M+2 peak (from one ⁸¹Br or one ³⁷Cl) and an M+4 peak (from one ⁸¹Br and one ³⁷Cl). miamioh.edu
Common fragmentation pathways for this molecule would likely involve the loss of small, stable radicals or neutral molecules. This can include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da), the nitro group (•NO₂, 46 Da), or the halogen atoms. Alpha-cleavage next to the carbonyl group could lead to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da).
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Description | Predicted m/z |
|---|---|---|---|
| [M]⁺ | C₈H₅⁷⁹Br³⁵ClNO₄ | Molecular Ion | 292.9 |
| [M+2]⁺ | C₈H₅⁸¹Br³⁵ClNO₄ / C₈H₅⁷⁹Br³⁷ClNO₄ | Isotope Peak | 294.9 |
| [M+4]⁺ | C₈H₅⁸¹Br³⁷ClNO₄ | Isotope Peak | 296.9 |
| [M-OCH₃]⁺ | C₇H₂BrClNO₃ | Loss of methoxy radical | 261.9 |
| [M-NO₂]⁺ | C₈H₅BrClO₂ | Loss of nitro radical | 246.9 |
Note: m/z values are calculated for the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by the conjugated π-system of the benzene ring, which is heavily influenced by the attached functional groups.
The benzene ring itself exhibits characteristic π → π* transitions. The presence of the nitro group (-NO₂) and the carbonyl group of the ester, both powerful chromophores, in conjugation with the ring causes a significant bathochromic (red) shift to longer wavelengths. The halogens act as auxochromes, further modifying the absorption profile. The spectrum is expected to show one or more intense absorption bands in the 250-320 nm range, corresponding to these π → π* transitions. A weaker, longer-wavelength absorption corresponding to an n → π* transition, primarily associated with the nitro and carbonyl groups, may also be observed.
Solid-State Characterization through X-ray Crystallography
The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the compound's chemical and physical properties.
Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure elucidation. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.
For a molecule like this compound, SC-XRD would provide unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the methyl ester and nitro functional groups. Key geometric parameters, such as the planarity of the benzene ring and the torsion angles of the substituents relative to the ring, would be accurately measured.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₅BrClNO₄ |
| Formula Weight | 294.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data Unavailable |
| b (Å) | Data Unavailable |
| c (Å) | Data Unavailable |
| α (°) | 90 |
| β (°) | Data Unavailable |
| γ (°) | 90 |
| Volume (ų) | Data Unavailable |
| Z | 4 |
| Calculated Density (g/cm³) | Data Unavailable |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment. No published data is available for this compound.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point.
While this compound does not possess strong hydrogen bond donors (like -OH or -NH groups), weak C-H···O hydrogen bonds could play a role in its supramolecular assembly. The oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, interacting with aromatic or methyl C-H groups of neighboring molecules to form extended networks.
The aromatic rings of this compound are electron-deficient due to the presence of three electron-withdrawing groups (nitro, bromo, and chloro). This electronic characteristic could favor π-stacking interactions, where the electron-deficient rings arrange in parallel or offset geometries to maximize electrostatic attraction and stabilize the crystal structure. Analysis of related structures, such as methyl 4-chloro-3-nitrobenzoate, has shown the presence of slipped π–π stacking.
Investigation of Polymorphism and Crystallinity of this compound
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. The investigation of polymorphism for a given compound involves crystallizing it under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). There are currently no published studies on the polymorphism of this compound.
Theoretical and Computational Chemistry of Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-bromo-4-chloro-5-nitrobenzoate at the atomic level. These methods provide a detailed description of the electronic structure and are predictive of the molecule's chemical behavior.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.
The electronic properties, such as the total energy, dipole moment, and polarizability, are also derived from DFT studies. The distribution of electron density helps in understanding the molecule's stability and its interactions with other molecules.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | 1.89 | C-C-Br | 119.5 |
| C-Cl | 1.74 | C-C-Cl | 120.2 |
| C-N | 1.47 | C-C-N | 118.9 |
| N-O | 1.22 | O-N-O | 124.5 |
| C=O | 1.21 | C-C=O | 125.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the presence of electron-withdrawing groups like the nitro, bromo, and chloro substituents is expected to lower the energies of both the HOMO and LUMO, influencing the energy gap.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -3.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is used to identify the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and ester groups are expected to be the most electron-rich sites, while the hydrogen atoms and the carbon atom of the ester group are likely to be electron-poor.
Global Chemical Reactivity Descriptors and their Interpretation
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness, indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net
Table 3: Global Chemical Reactivity Descriptors of this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 1.85 |
| Chemical Softness (S) | 0.54 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
By comparing the calculated vibrational spectra with experimentally obtained spectra, the accuracy of the computational method can be validated, and a detailed assignment of the experimental bands can be made. scirp.orgnih.gov For this compound, characteristic vibrational frequencies are expected for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Br and C-Cl stretches.
Table 4: Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretching | 1735 |
| Nitro (N-O) | Asymmetric Stretching | 1540 |
| Nitro (N-O) | Symmetric Stretching | 1350 |
| C-Cl | Stretching | 750 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Simulation Studies
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation studies can provide insights into the behavior of a larger system, such as the compound in a solvent or in a solid state.
Molecular Docking Simulations to Predict Binding Affinities with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). openaccessjournals.com This method is crucial in drug discovery for estimating the binding affinity and for elucidating the interaction patterns at the atomic level.
For a compound like this compound, molecular docking simulations would be employed to screen for potential biological targets and to understand the structural basis of its activity. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. nih.gov A scoring function then estimates the binding affinity for each pose.
Illustrative Research Findings:
A hypothetical docking study could investigate the binding of this compound against a relevant enzyme, such as a bacterial nitroreductase, which is involved in the metabolism of nitroaromatic compounds. The simulation would predict the binding energy and identify key amino acid residues involved in the interaction.
Key interactions would likely involve:
Hydrogen Bonding: The nitro group and the ester moiety are potential hydrogen bond acceptors, interacting with donor residues in the active site.
Halogen Bonding: The bromine and chlorine atoms could form halogen bonds with electron-rich residues.
Hydrophobic Interactions: The aromatic ring would likely engage in hydrophobic interactions with nonpolar residues.
The results of such a hypothetical study could be summarized in a table as follows:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Nitroreductase A | -8.2 | Tyr45, Ser123 | Hydrogen Bond |
| Phe150, Trp201 | Pi-Pi Stacking | ||
| Leu125 | Hydrophobic | ||
| Glutathione S-transferase | -7.5 | Arg15, Gln64 | Hydrogen Bond |
| Met11, Leu108 | Hydrophobic |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations would be used to study its conformational stability, its interaction with solvent molecules, and the dynamics of its complex with a biological target identified through docking.
An MD simulation would begin with the 3D structure of the molecule, often placed in a simulated environment such as a box of water molecules. The simulation then calculates the forces between atoms and their resulting movements over a specific period, providing a trajectory of the molecule's behavior. chemrxiv.org
Illustrative Research Findings:
A simulation could reveal the flexibility of the ester group relative to the aromatic ring and the rotational barrier of the nitro group. When simulating a protein-ligand complex, MD can assess the stability of the binding pose predicted by docking. nih.gov Key analyses would include the root-mean-square deviation (RMSD) to measure conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
The following table illustrates the type of data that could be generated from an MD simulation study:
| System | Simulation Time (ns) | Average RMSD (Å) | Key Observations |
| Ligand in Water | 100 | 1.5 | Stable conformation of the aromatic ring; flexibility in the methyl ester group. |
| Ligand-Protein Complex | 200 | 2.1 (Ligand), 1.8 (Protein) | The ligand remains stably bound in the active site; key hydrogen bonds are maintained throughout the simulation. |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comresearchgate.net These models are valuable for predicting the activity or properties of new compounds without the need for experimental testing.
For a class of compounds including this compound, a QSAR study would involve:
Compiling a dataset of structurally related compounds with known biological activity (e.g., toxicity to a specific organism). nih.gov
Calculating a set of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Developing a mathematical model (e.g., multiple linear regression, machine learning algorithms) that correlates the descriptors with the observed activity. nih.gov
Illustrative Research Findings:
A hypothetical QSAR model for the toxicity of substituted nitrobenzoates might find that toxicity is positively correlated with hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO), and negatively correlated with molecular weight.
A representative QSAR equation could be:
log(1/IC50) = 0.65 * logP - 0.23 * ELUMO + 0.01 * MW + 2.5
The performance of such a model would be evaluated using statistical metrics, as shown in the illustrative table below:
| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Standard Error |
| Multiple Linear Regression | 0.85 | 0.78 | 0.25 |
| Partial Least Squares | 0.88 | 0.81 | 0.22 |
This table is for illustrative purposes only and does not represent actual experimental data.
Reaction Mechanisms and Chemical Transformations of Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate
Aromatic Substitution Reactions
The substitution patterns on the benzene (B151609) ring profoundly influence its susceptibility to either nucleophilic or electrophilic attack. For Methyl 3-bromo-4-chloro-5-nitrobenzoate, the strong deactivation of the ring by multiple electron-withdrawing groups makes it an interesting substrate for studying aromatic substitution principles.
The presence of a strong electron-wthdrawing nitro group positioned ortho to the bromine atom and para to the chlorine atom makes the aromatic ring highly activated towards nucleophilic aromatic substitution (SNAr). msu.edu In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction. msu.edunih.gov
Both the chlorine and bromine atoms are potential leaving groups. The chlorine at the C4 position is activated by the para-nitro group, while the bromine at the C3 position is activated by the ortho-nitro group. Generally, in SNAr reactions, the rate of displacement is influenced by both the activation from the electron-withdrawing group and the nature of the leaving group. The high electronegativity of the substituents makes the ring electrophilic and thus more reactive towards nucleophiles. youtube.com Substitution can occur sequentially, with the first substitution activating or deactivating the ring for a second displacement. nih.gov
Below is a table summarizing potential SNAr reactions and their expected major products. The regioselectivity (displacement of Cl vs. Br) would depend on the specific nucleophile and reaction conditions, though the C-Cl bond is often more susceptible to cleavage in such activated systems.
| Nucleophile | Reagent Example | Expected Major Product (Assuming Cl displacement) | Reaction Conditions |
|---|---|---|---|
| Methoxide (B1231860) | Sodium methoxide (NaOCH3) | Methyl 3-bromo-4-methoxy-5-nitrobenzoate | Methanol (B129727), heat |
| Ammonia | Ammonia (NH3) | Methyl 3-bromo-4-amino-5-nitrobenzoate | DMSO or other polar aprotic solvent, heat, pressure |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | Methyl 3-bromo-4-(phenylthio)-5-nitrobenzoate | DMF or other polar aprotic solvent |
| Azide (B81097) | Sodium azide (NaN3) | Methyl 3-azido-4-chloro-5-nitrobenzoate or Methyl 4-azido-3-bromo-5-nitrobenzoate | Polar aprotic solvent, heat nih.gov |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. msu.edu However, the benzene ring of this compound is substituted with four powerful electron-withdrawing groups (EWG): -NO₂, -Cl, -Br, and -COOCH₃. These groups strongly deactivate the ring towards electrophilic attack by inductively and/or resonantly pulling electron density away from the ring system, making it far less nucleophilic than benzene itself. msu.edulibretexts.org
The deactivating strength of these groups makes electrophilic aromatic substitution exceedingly difficult, requiring harsh reaction conditions that would likely degrade the molecule. msu.edu If a reaction were forced to occur, the directing effects of the existing substituents would need to be considered. All four substituents are meta-directors (with the halogens being an exception as they are deactivating ortho, para-directors). The only available position for substitution is C6. However, the cumulative deactivating effect is the dominant factor, rendering the compound practically inert to standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
The table below details the electronic effects of each substituent on the aromatic ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS |
|---|---|---|---|---|
| -NO2 | C5 | -I (Strongly withdrawing) | -R (Strongly withdrawing) | Strongly Deactivating |
| -Cl | C4 | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating |
| -Br | C3 | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating |
| -COOCH3 | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating |
Redox Chemistry of the Nitro Group
The nitro group is a versatile functional group that can undergo a range of reduction reactions, typically yielding amino or intermediate hydroxylamino derivatives.
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. numberanalytics.com This can be achieved using various reducing agents. Common methods include catalytic hydrogenation and dissolving metal reductions. masterorganicchemistry.comyoutube.com
Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. numberanalytics.comcommonorganicchemistry.com A significant challenge in the hydrogenation of polyhalogenated nitroaromatics is the potential for competitive hydrodehalogenation (removal of Cl or Br). ccspublishing.org.cnresearchgate.net Catalyst choice and reaction conditions must be carefully optimized to achieve chemoselectivity for the nitro group reduction. ccspublishing.org.cn
Dissolving Metal Reductions : Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is another mild and often chemoselective option. commonorganicchemistry.com
The complete, six-electron reduction of the nitro group leads to the formation of Methyl 3-amino-5-bromo-4-chlorobenzoate.
| Reagent/System | Product | Key Features |
|---|---|---|
| H2, Pd/C | Methyl 3-amino-5-bromo-4-chlorobenzoate | Highly efficient; risk of hydrodehalogenation. commonorganicchemistry.com |
| Fe / HCl or NH4Cl | Methyl 3-amino-5-bromo-4-chlorobenzoate | Cost-effective and often chemoselective; requires acidic conditions and stoichiometric metal. researchgate.net |
| SnCl2 / HCl | Methyl 3-amino-5-bromo-4-chlorobenzoate | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Sodium Dithionite (Na2S2O4) | Methyl 3-amino-5-bromo-4-chlorobenzoate | Useful in aqueous or biphasic systems. |
The reduction of a nitro group to an amine does not occur in a single step but proceeds through a series of intermediates. The generally accepted pathway, known as the Haber mechanism, involves a sequence of two-electron reduction steps. nih.gov The initial reduction product is a nitroso derivative (Methyl 3-bromo-4-chloro-5-nitrosobenzoate), which is then further reduced to a hydroxylamino derivative (Methyl 3-bromo-4-chloro-5-(hydroxylamino)benzoate). Finally, reduction of the hydroxylamino group yields the amine.
Nitroso and hydroxylamino intermediates are often highly reactive and are typically not isolated. However, under carefully controlled conditions, the reduction can sometimes be stopped at the hydroxylamino stage. nih.gov These arylhydroxylamines are important intermediates that can undergo further transformations, such as the Bamberger rearrangement under acidic conditions, although this is less common in the context of a simple reduction. The formation of azoxy and azo compounds through condensation reactions between these intermediates is also possible, particularly under neutral or alkaline reduction conditions. nih.gov
Hydrolytic Stability and Ester Cleavage Reactions
The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-bromo-4-chloro-5-nitrobenzoic acid, and methanol. quora.com
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide leaving group to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid. chegg.com Saponification is often preferred for its irreversibility and typically clean reaction profiles. Even sterically hindered esters can be hydrolyzed under these conditions, sometimes using non-aqueous solvent systems to enhance the reactivity of the hydroxide ion. psu.eduresearchgate.netarkat-usa.org
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove one of the products (e.g., methanol) as it is formed. cdnsciencepub.com
The steric hindrance from the adjacent bromine atom at the C3 position might slightly decrease the rate of hydrolysis compared to an unhindered ester, but cleavage is readily achievable under standard laboratory conditions. cdnsciencepub.com
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
|---|---|---|
| Reagents | Aqueous base (e.g., NaOH, KOH), followed by acid workup | Aqueous acid (e.g., H2SO4, HCl) |
| Mechanism | Nucleophilic acyl substitution (BAC2) | Acid-catalyzed nucleophilic acyl substitution (AAC2) |
| Reversibility | Irreversible (deprotonation of acid drives reaction) | Reversible (equilibrium process) |
| Product | 3-bromo-4-chloro-5-nitrobenzoic acid | 3-bromo-4-chloro-5-nitrobenzoic acid |
Mechanism of Methyl Ester Hydrolysis under Acidic and Basic Conditions
The hydrolysis of an ester is a reaction that splits the molecule into a carboxylic acid and an alcohol. For this compound, this involves the conversion to 3-bromo-4-chloro-5-nitrobenzoic acid and methanol. The mechanism of this transformation differs significantly depending on whether it is catalyzed by acid or promoted by base.
Acid-Catalyzed Hydrolysis
Acid-catalyzed ester hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. brainly.comlibretexts.orgyoutube.com
The step-by-step mechanism is as follows:
Protonation of the Carbonyl Oxygen: The reaction begins with the acid catalyst (e.g., H₃O⁺) protonating the carbonyl oxygen atom of the ester. This step makes the carbonyl carbon more electrophilic. brainly.comlibretexts.org
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. brainly.comlibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ester, specifically the methoxy (B1213986) group, converting it into a good leaving group (methanol). libretexts.org
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating methanol (CH₃OH) as a neutral molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, 3-bromo-4-chloro-5-nitrobenzoic acid. brainly.com
Basic Hydrolysis (Saponification)
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction. psu.edu The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the carbonyl carbon. Unlike the acid-catalyzed reaction, the base is a reactant, not a catalyst, and is consumed in the process. youtube.com
The mechanism proceeds through the following steps:
Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgchegg.com This forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. This results in the formation of the carboxylic acid. libretexts.org
Protonation (Workup): To obtain the final neutral carboxylic acid, an acidic workup (e.g., adding a strong acid like HCl) is required in a separate step to protonate the carboxylate salt. quora.comchemspider.com
Table 1: Comparison of Acidic and Basic Hydrolysis of this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reagent | Dilute acid (e.g., H₂SO₄, HCl) in water | Strong base (e.g., NaOH, KOH) in water |
| Role of Reagent | Catalyst (regenerated) | Reactant (consumed) |
| Key Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |
| Leaving Group | Methanol (CH₃OH) | Methoxide ion (CH₃O⁻) |
| Reversibility | Reversible | Irreversible (due to final deprotonation step) |
| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol (requires acid workup for carboxylic acid) |
| Rate Influence | The rate is influenced by the stability of the protonated intermediate. | The rate is influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase the rate. oieau.fr |
Enzymatic Hydrolysis of the Methyl Ester
Enzymatic hydrolysis represents a green and highly selective alternative to chemical methods for ester cleavage. nih.govresearchgate.net Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most frequently used class of enzymes for this purpose due to their broad substrate tolerance, high stability in organic solvents, and ability to function under mild conditions (neutral pH and low temperatures). nih.govnih.gov
The hydrolysis of an aromatic ester like this compound can be efficiently catalyzed by various microbial lipases. nih.gov Lipases are known for their chemo-, regio-, and stereoselectivity. nih.gov
Mechanism of Lipase-Catalyzed Hydrolysis
The catalytic mechanism of most lipases relies on a "catalytic triad" of amino acid residues in the enzyme's active site, typically consisting of Serine (Ser), Histidine (His), and Aspartate (Asp) or Glutamate (Glu).
Acylation Step: The serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.
Formation of Acyl-Enzyme Intermediate: The intermediate collapses, releasing the alcohol portion (methanol) and forming a covalent acyl-enzyme intermediate.
Deacylation Step: A water molecule enters the active site and is activated by the histidine residue. The activated water (acting as a nucleophile) attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
Release of Carboxylic Acid: This second intermediate collapses, cleaving the covalent bond between the enzyme and the acyl group. This releases the carboxylic acid product (3-bromo-4-chloro-5-nitrobenzoic acid) and regenerates the free enzyme, ready for another catalytic cycle.
The efficiency and selectivity of enzymatic hydrolysis can be fine-tuned by optimizing reaction conditions such as pH, temperature, and the choice of solvent. nih.gov Lipases from different microbial sources exhibit varying substrate specificities and activities. nih.govresearchgate.net
Table 2: Potential Lipases for Aromatic Ester Hydrolysis
| Enzyme Source | Common Organism | Characteristics |
| Fungal Lipases | Candida antarctica (Lipase B, often immobilized as Novozym 435) | Widely used, high thermal stability, broad substrate scope, and high selectivity. acs.org |
| Candida rugosa | Known for its broad substrate specificity. nih.gov | |
| Rhizopus niveus | Effective in various hydrolysis reactions. nih.gov | |
| Mucor miehei | Another commonly used lipase (B570770) in organic synthesis. nih.gov | |
| Bacterial Lipases | Pseudomonas fluorescens | Shows high activity for a range of esters. nih.gov |
| Animal Lipases | Pancreatic Lipases | Highly efficient under physiological conditions but less commonly used in industrial synthesis compared to microbial sources. nih.gov |
Structure Activity Relationship Sar Studies of Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate and Its Analogues
Systematic Variations of Substituents and their Influence on Molecular Properties
The molecular architecture of methyl 3-bromo-4-chloro-5-nitrobenzoate offers several avenues for systematic modification to probe its SAR. These include altering the halogen atoms, repositioning the nitro group, and modifying the ester component. Each of these changes can significantly impact the molecule's physicochemical characteristics.
The reactivity is also influenced by the specific halogen. Fluorine is the most electronegative, followed by chlorine and bromine. Consequently, a fluorine-substituted analogue would experience a stronger inductive electron withdrawal compared to its bromine or chlorine counterparts. This can influence the acidity of any proximal functional groups and the susceptibility of the aromatic ring to nucleophilic aromatic substitution, a reaction pathway that is plausible given the presence of the strongly electron-withdrawing nitro group.
The position of the halogens is equally important. In the parent molecule, the 3-bromo and 4-chloro arrangement contributes to a specific electronic distribution. Shifting these halogens to other positions on the ring would alter the molecule's dipole moment and steric environment, which in turn would affect its interactions with biological macromolecules. For instance, moving a halogen to the ortho position relative to the ester group could introduce steric hindrance that affects the conformation of the ester.
Table 1: Hypothetical Reactivity Trends Based on Halogen Substitution
| Compound | Halogen at C3 | Halogen at C4 | Expected Relative Reactivity towards Nucleophilic Aromatic Substitution |
|---|---|---|---|
| Analog A | Fluorine | Chlorine | Higher |
| This compound | Bromine | Chlorine | Intermediate |
This table is illustrative and trends may vary based on specific reaction conditions.
The nitro group is a powerful electron-withdrawing group, both by induction and resonance. nih.gov Its presence at the 5-position in this compound significantly deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack. The positioning of the nitro group is critical; for example, placing it at the ortho or para position relative to a leaving group (like a halogen) would more effectively stabilize the Meisenheimer complex intermediate in a nucleophilic aromatic substitution reaction.
Sterically, the nitro group is relatively bulky. Its position can influence the preferred conformation of the molecule and can create steric hindrance that may affect binding to a target protein.
For example, replacing the methyl group with a bulkier alkyl group (e.g., ethyl, isopropyl) would increase steric hindrance around the carbonyl group. This could affect the rate of hydrolysis of the ester and could also influence how the molecule fits into a binding pocket. The electronic nature of the alkyl group can also be varied. Introducing an electron-withdrawing group into the alkyl chain (e.g., a trifluoroethyl group) would make the carbonyl carbon more electrophilic.
The conversion of the ester to other functional groups, such as an amide, would introduce a hydrogen bond donor (the N-H group) and alter the electronic properties of the substituent. Such changes are fundamental in medicinal chemistry for optimizing a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of various methyl benzoate (B1203000) compounds can be achieved through methods like esterification using solid acid catalysts. mdpi.com
Correlation of Structural Features with Functional Activities
The functional activities of this compound and its analogues are directly linked to their structural features. The specific arrangement of substituents determines the molecule's shape, electronic distribution, and ability to form intermolecular interactions, all of which are critical for biological activity.
The methyl ester can act as a hydrogen bond acceptor. Modifications to any of these groups would be expected to alter the binding affinity. For example, as seen in studies of other substituted benzoates, variations in substituents on the benzene (B151609) ring can lead to significant differences in binding affinity to biological targets like carbonic anhydrase IX. nih.gov
Table 2: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Interacting Partner in a Protein |
|---|---|---|
| Aromatic Ring | π-π stacking, hydrophobic interactions | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) |
| Bromo and Chloro groups | Halogen bonding, hydrophobic interactions | Electron-rich atoms (e.g., Oxygen, Sulfur), hydrophobic pockets |
| Nitro group | Hydrogen bonding (acceptor), electrostatic interactions | Hydrogen bond donors (e.g., Serine, Threonine), positively charged residues |
The electronic and steric parameters of this compound analogues are key to their potential as enzyme inhibitors. The electron-withdrawing nature of the substituents can make the molecule a potential electrophile, capable of reacting covalently with nucleophilic residues in an enzyme's active site.
In non-covalent inhibition, the electronic and steric properties influence how tightly the molecule binds to the active site. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating and electron-withdrawing groups on a phenyl ring was found to favor inhibitory activity against α-glucosidase. nih.gov This highlights the importance of a balanced electronic profile for optimal enzyme inhibition.
Steric factors are also critical. A bulky substituent may prevent the molecule from accessing a narrow active site, leading to a loss of inhibitory activity. Conversely, a certain degree of bulk may be necessary to fill a hydrophobic pocket within the active site, thereby increasing binding affinity and inhibitory potency. The importance of alkyl side chains for bioactivity has been noted in studies of 3-methyl-4-nitrobenzoate derivatives as antifungal agents. researchgate.net
Molecular Descriptors and Predictive Models for Structure-Activity Relationships
QSAR studies are instrumental in predicting the biological effects of chemicals and can significantly reduce the reliance on animal testing. researchgate.net These computational models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For nitroaromatic compounds, a range of descriptors has been shown to be critical in modeling their biological activities, including toxicity and mutagenicity. mdpi.com These descriptors can be broadly categorized into electronic, hydrophobic, and topological parameters.
Electronic Descriptors: These parameters describe the electronic aspects of a molecule, which are crucial for its interaction with biological macromolecules.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This descriptor is an indicator of a molecule's electrophilicity. For many NACs, a lower ELUMO value is associated with higher reactivity and, consequently, greater toxicity. mdpi.com
Dipole Moment: This descriptor provides insight into the polarity of a molecule, which can influence its solubility and ability to cross cell membranes. mdpi.com
Sum of Substituent Constants (Σσ): This parameter reflects the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring, which can significantly impact the reactivity of the compound. mdpi.com
Hydrophobic Descriptors: These descriptors quantify the hydrophobicity of a molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
Octanol/Water Partition Coefficient (logP or LogKow): This is the most common descriptor for hydrophobicity and often shows a linear relationship with the toxicity of inert chemicals. mdpi.com
Topological and Steric Descriptors: These parameters describe the size, shape, and connectivity of a molecule.
Molecular Connectivity Indices (e.g., ¹χ, ²χ): These indices encode information about the degree of branching and connectivity of atoms in a molecule. nih.gov
The development of predictive QSAR models for compounds like this compound and its analogues would involve the calculation of these and other relevant descriptors. Machine learning and statistical methods are then employed to build a model that can accurately predict the biological activity of new, untested compounds. nih.govnih.gov
To illustrate how molecular descriptors could be used to build a predictive model for a hypothetical series of this compound analogues, the following data table presents a set of theoretical descriptor values and their associated hypothetical biological activity.
Table 1: Hypothetical Molecular Descriptors and Biological Activity for Analogues of this compound
| Compound | R-group | logP | ELUMO (eV) | Dipole Moment (Debye) | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| Analogue 1 | -H | 3.5 | -2.8 | 4.2 | 15.2 |
| Analogue 2 | -CH3 | 4.0 | -2.7 | 4.1 | 12.5 |
| Analogue 3 | -OH | 3.2 | -2.9 | 4.5 | 18.9 |
| Analogue 4 | -NH2 | 3.1 | -2.6 | 4.8 | 10.1 |
| Analogue 5 | -F | 3.6 | -3.0 | 4.0 | 14.7 |
| Analogue 6 | -Cl | 4.1 | -3.1 | 3.9 | 11.8 |
Predictive models are typically developed using statistical regression techniques or more advanced machine learning algorithms.
Predictive Models:
Multiple Linear Regression (MLR): This method is used to establish a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov An example of a hypothetical MLR equation for the data in Table 1 could be:
log(1/IC50) = 0.5 * logP - 0.2 * ELUMO + 0.1 * Dipole Moment + c
Machine Learning Models: More complex relationships can be modeled using techniques like Random Forest, Gradient Boosting, and Support Vector Machines. nih.gov These models can handle non-linear data and often provide higher predictive accuracy. nih.gov The performance of these models is evaluated using various statistical metrics.
Table 2: Comparison of Hypothetical Predictive Model Performance
| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.25 |
| Random Forest | 0.88 | 0.82 | 0.15 |
Research into Biological Activity Mechanisms of Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate in Vitro Focus
Enzyme Inhibition Studies (In Vitro)
No publicly available research has investigated the enzyme inhibition potential of Methyl 3-bromo-4-chloro-5-nitrobenzoate.
Mechanistic Investigation of Glutathione Reductase (GR) and Glutathione S-Transferase (GST) Inhibition
There are no available studies detailing the mechanistic investigation of Glutathione Reductase (GR) and Glutathione S-Transferase (GST) inhibition by this compound.
Exploration of Inhibition against Other Relevant Metabolic Enzymes
No research has been published exploring the inhibitory effects of this compound against other relevant metabolic enzymes.
Antimicrobial Research (In Vitro)
There is no available research on the in vitro antimicrobial properties of this compound.
Assessment of Antibacterial Efficacy Against Model Pathogens (In Vitro)
No studies have been conducted to assess the in vitro antibacterial efficacy of this compound against any model pathogens.
In Vitro Antifungal Activity Evaluation
There are no available evaluations of the in vitro antifungal activity of this compound.
Mechanism of Antitubercular Activity, Including Nitroreductase Activation Pathways
No published research was found that specifically investigates the mechanism of antitubercular activity for this compound, including any potential activation through nitroreductase pathways.
Cellular and Molecular Interaction Mechanisms (In Vitro)
Investigations into Receptor Binding and Modulation (In Vitro Model Systems)
There is no available data from in vitro studies detailing the binding or modulation of any specific receptors by this compound.
Elucidation of Cellular Pathway Modulation in Biological Assays (In Vitro)
No in vitro biological assay data is available in the searched literature to elucidate the effects of this compound on cellular pathways.
Environmental Fate and Degradation Pathways of Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate
Biodegradation Studies in Environmental Contexts
Halogenated nitroaromatic compounds, including methyl 3-bromo-4-chloro-5-nitrobenzoate, represent a class of synthetic chemicals whose environmental persistence is a significant concern. The stability of their benzene (B151609) ring, combined with the electron-withdrawing properties of nitro and halogen substituents, makes them generally resistant to rapid degradation. nih.govasm.org However, microbial communities in contaminated environments have demonstrated the ability to evolve metabolic pathways to utilize these complex molecules as sources of carbon, nitrogen, and energy. nih.govasm.org
Microbial Degradation Pathways of Halogenated Nitroaromatic Compounds
The microbial metabolism of halogenated nitroaromatic compounds is a complex process that typically involves a series of enzymatic reactions to detoxify and break down the molecule. researchgate.net Bacteria have evolved specific strategies to handle the challenges posed by the nitro and halogen groups. The general approach often mirrors the oxidative pathways for other aromatic compounds but with modifications to address the specific substituents. nih.gov
A common initial step in the aerobic degradation of nitroaromatics is the enzymatic reduction of the nitro group or an oxidative attack that leads to the formation of substituted catechols or protocatechuate. nih.govnih.gov Dioxygenase enzymes, for example, can incorporate both atoms of molecular oxygen into the aromatic ring, a critical step that destabilizes the ring and prepares it for cleavage. nih.gov Following the formation of these dihydroxylated intermediates, the aromatic ring is cleaved, either through intradiol or extradiol pathways, by other dioxygenases. nih.gov The resulting aliphatic products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be fully mineralized. nih.govmdpi.com
Dehalogenation, the removal of chlorine and bromine atoms, is another crucial step and can occur at different stages of the degradation pathway. nih.gov This can be achieved through reductive, oxidative, or hydrolytic mechanisms, depending on the specific microorganism and the structure of the compound. nih.gov The presence of multiple different halogens, as in this compound, can present additional challenges for microbial enzymes.
Identification of Bacterial Strains Capable of Utilizing Analogous Compounds
While specific studies on this compound are limited, research on analogous halogenated nitroaromatic compounds has identified numerous bacterial strains with degradative capabilities. These organisms provide insight into the types of microbial catalysts that may be effective for the bioremediation of this specific compound. For instance, various bacteria have been isolated that can use chloronitrobenzenes, nitrophenols, and nitrobenzoates as their sole source of carbon and energy. nih.govresearchgate.net
Fungal species have also been explored for their potential in degrading these pollutants. Caldariomyces fumago, for example, has shown high efficiency in degrading 2-chloro-4-nitrophenol (B164951) and 5-fluoro-2-nitrophenol. mdpi.com In some cases, a consortium of different bacterial strains is necessary for complete degradation, suggesting a syntrophic relationship where metabolites from one strain are utilized by another. mdpi.com
| Bacterial Strain | Analogous Compound Degraded | Key Finding |
|---|---|---|
| Pseudomonas sp. strain JS51 | m-Nitrobenzoate | Degrades the compound with stoichiometric release of nitrite, proceeding through a protocatechuate intermediate. nih.gov |
| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Capable of transforming the compound by cleaving both the nitrogen and halogen groups. mdpi.com |
| Arthrobacter sp. | 4-Nitrophenol | Degradation proceeds via the 1,2,4-benzenetriol (B23740) pathway. mdpi.com |
| Bacillus flexus strain XJU-4 | 3-Nitrobenzoate | Utilizes an oxidative mechanism through protocatechuate with the release of nitrite. researchgate.net |
| Four-Strain Consortium | Tribromo-neopentyl alcohol (TBNPA) | Complete degradation required the presence of all four strains and an additional carbon source, indicating a syntrophic relationship. mdpi.com |
Characterization of Degradation Intermediates and Metabolites in Biological Systems
Identifying the intermediate compounds formed during biodegradation is essential for elucidating the metabolic pathway and confirming the detoxification of the parent molecule. Studies on analogous compounds have revealed common intermediates. For example, the degradation of m-nitrobenzoate by Pseudomonas sp. strain JS51 was shown to transiently produce protocatechuate before further breakdown. nih.gov Similarly, the degradation of 2-nitrobenzoate (B253500) can result in metabolites like salicylate (B1505791) and catechol. mdpi.com
In the degradation of nitrobenzene (B124822), intermediates can include various nitrophenols, nitrohydroquinone, and catechol. nih.gov The ultimate breakdown of the aromatic ring leads to the formation of aliphatic organic acids such as formic acid, oxalic acid, and maleic acid, which can then be integrated into central metabolism. nih.gov
| Parent Compound | Identified Intermediates/Metabolites | Degrading Organism/System |
|---|---|---|
| m-Nitrobenzoate | Protocatechuate, 2-hydroxy-4-carboxymuconic semialdehyde | Pseudomonas sp. strain JS51 nih.gov |
| 4-Nitrophenol | 4-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetate | Arthrobacter sp. strain CN2 mdpi.com |
| 2-Nitrobenzoate | Salicylate, Catechol | Cupriavidus sp. strain SPG mdpi.com |
| Nitrobenzene | Nitrophenols, Nitrohydroquinone, Catechol, Benzoquinone, Formic acid, Oxalic acid | UV/H2O2 Process (simulating oxidative degradation) nih.gov |
Abiotic Degradation Mechanisms
In addition to biological processes, abiotic factors in the environment can contribute to the transformation of this compound. These mechanisms, primarily photolysis and hydrolysis, can act independently or in concert with biodegradation to determine the ultimate fate of the compound in soil and water.
Photolytic Degradation Under Simulated Environmental Conditions
Sunlight can play a crucial role in the degradation of aromatic compounds in aqueous environments. nih.gov Photodegradation of nitroaromatic compounds can occur through direct absorption of UV light or through indirect reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov
Studies on nitrobenzene and nitrophenols using a UV/H2O2 process, which simulates and accelerates natural photo-oxidation, have shown that these compounds can be effectively degraded. nih.gov The process typically follows first-order kinetics. nih.gov During the photolysis of nitrobenzene, the primary products identified were nitrophenol isomers, indicating that hydroxylation of the aromatic ring is a key initial step. Further degradation leads to ring cleavage and the formation of various aliphatic acids. nih.gov Given the structural similarities, it is expected that this compound would also be susceptible to photolytic degradation, likely initiated by hydroxyl radical attack on the aromatic ring.
Hydrolytic Stability in Aqueous Environments
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, the ester linkage is the primary site for potential hydrolytic cleavage, which would yield 3-bromo-4-chloro-5-nitrobenzoic acid and methanol (B129727). The rate of this reaction is highly dependent on pH and temperature. oieau.fr
Research on substituted methyl benzoates indicates that the presence of electron-withdrawing groups on the aromatic ring, such as a nitro group, generally accelerates the rate of hydrolysis. oieau.fr For example, at pH 8 and 10°C, the estimated hydrolysis half-life of methyl benzoate (B1203000) is 1.8 years, whereas the presence of a nitro group in the para position (methyl 4-nitrobenzoate) reduces this half-life to just 0.1 years. oieau.fr This suggests that the ester bond in this compound is likely susceptible to hydrolysis, particularly under neutral to alkaline conditions found in many natural waters. The combined electron-withdrawing effects of the nitro, chloro, and bromo substituents would likely enhance this susceptibility compared to unsubstituted methyl benzoate. However, steric hindrance from the ortho-substituents (bromo and chloro groups) could potentially counteract this electronic effect to some degree. psu.edu
| Compound | Conditions | Estimated Half-Life (t½) |
|---|---|---|
| Methyl benzoate | pH 8, 10°C | 1.8 years oieau.fr |
| Methyl 4-nitrobenzoate | pH 8, 10°C | 0.1 years oieau.fr |
| Methyl 4-methoxybenzoate | pH 8, 10°C | 4.8 years oieau.fr |
Potential Applications in Advanced Materials Science
Exploration of Non-linear Optical (NLO) Properties
Theoretical and Experimental Characterization of NLO Parameters
There are no published theoretical calculations or experimental measurements of the non-linear optical parameters (such as the first hyperpolarizability, β) for Methyl 3-bromo-4-chloro-5-nitrobenzoate. Computational chemistry could, in principle, be used to predict these properties, but such studies have not been reported. Similarly, experimental techniques like Hyper-Rayleigh Scattering or Z-scan measurements have not been applied to this compound.
Design Considerations for Photonic and Optoelectronic Materials
The design of materials for photonics and optoelectronics relies on understanding the relationship between molecular structure and optical properties. For this compound, the interplay between the bromo, chloro, and nitro substituents on the benzoate (B1203000) scaffold is uncharacterized. Research into similarly substituted aromatic compounds suggests that the specific positioning of these groups can significantly impact charge transfer characteristics, which are fundamental to NLO activity. However, without specific data, any discussion of its suitability for these applications would be purely speculative.
Role as a Building Block for Specialty Polymers and Functional Materials
The reactive sites on this compound, such as the halogen atoms and the nitro group, could potentially be leveraged in the synthesis of novel polymers and functional materials. For instance, the nitro group could be reduced to an amine to create a reactive site for polymerization, or the halogens could be displaced in nucleophilic substitution reactions.
Polymerization Reactions and Material Synthesis Using the Benzoate Scaffold
No polymerization reactions involving this compound as a monomer have been documented in the scientific literature. Consequently, there are no reports on the synthesis of specialty polymers derived from this specific benzoate scaffold. Research on polymers from other halogenated or nitrated benzoates exists, but these findings cannot be directly extrapolated to the title compound.
Integration into Smart Materials and Responsive Systems
Smart materials and responsive systems are designed to change their properties in response to external stimuli. The nitroaromatic group in this compound could theoretically be used to impart responsiveness to certain stimuli, such as electrochemical reduction. However, there is no evidence in the literature of this compound being integrated into any smart materials or responsive systems.
Future Research Directions and Translational Perspectives for Methyl 3 Bromo 4 Chloro 5 Nitrobenzoate
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The traditional synthesis of polysubstituted arenes often relies on multi-step processes involving harsh reagents and conditions, such as classical nitration and halogenation reactions. nih.gov Future research must prioritize the development of more efficient, sustainable, and selective synthetic routes.
Key Research Objectives:
Green Chemistry Approaches: Investigation into sustainable synthetic methods is crucial. This includes exploring one-pot cascade reactions, utilizing environmentally benign solvents like water, and employing energy-efficient techniques such as microwave or ultrasound irradiation. researchgate.netucl.ac.ukucl.ac.uk Such methodologies have been shown to reduce reaction times, increase yields, and minimize waste by avoiding multiple separation and purification steps. researchgate.net
Catalytic C-H Functionalization: A significant advancement would be the development of late-stage functionalization protocols. acs.org Transition-metal-catalyzed C-H activation could enable the direct and regioselective introduction of the bromo, chloro, and nitro groups onto a simpler benzoate (B1203000) precursor, drastically improving atom economy. rsc.org
Stereoselective Synthesis of Derivatives: While Methyl 3-bromo-4-chloro-5-nitrobenzoate is itself achiral, it serves as a valuable starting material for the synthesis of complex, chiral molecules. Future work should focus on developing catalytic asymmetric reactions that use this compound as a building block. For instance, asymmetric transformations could create chiral centers on side chains or in subsequent annulation reactions, leading to the stereocontrolled synthesis of novel bioactive compounds. acs.org
In-depth Mechanistic Investigations of Biological Activities and Target Validation
The chemical structure of this compound, featuring both nitro and halogen substituents, suggests a high likelihood of biological activity. nih.govresearchgate.netresearchgate.net Nitroaromatic compounds are known for a wide spectrum of bioactivities, including antimicrobial, antiparasitic, and antineoplastic effects. nih.govmdpi.com This activity is often linked to the enzymatic reduction of the nitro group within cells, which can produce toxic free radicals that damage DNA and other vital macromolecules. nih.govmdpi.com Halogenation can further enhance biological activity by improving properties like metabolic stability and lipophilicity. researchgate.net
Future research should systematically screen this compound and its derivatives for a range of biological effects.
Potential Areas of Investigation:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi is a primary objective. Derivatives of 3-methyl-4-nitrobenzoate have already demonstrated promising antifungal activity against Candida species. researchgate.net
Anticancer Activity: Given the antiproliferative properties of many halogenated and nitrated compounds, evaluation against various cancer cell lines is warranted. nih.govresearchgate.net
Enzyme Inhibition: The benzoate scaffold is common in enzyme inhibitors. Mechanistic studies should aim to identify specific molecular targets. High-throughput screening followed by target validation assays could uncover novel mechanisms of action.
Below is a table of potential biological targets for which this compound or its derivatives could be investigated, based on the activities of structurally related molecules.
| Potential Target Class | Example(s) | Rationale / Potential Therapeutic Area |
| Bacterial Enzymes | Nitroreductases, DNA gyrase, RNA polymerase | The nitro group can be bioreduced to produce cytotoxic effects; the overall scaffold may inhibit essential bacterial processes. mdpi.comnih.gov |
| Fungal Enzymes | Thymidylate kinase (TMPK) | Other nitrobenzoate derivatives have shown activity against fungal pathogens, with TMPK identified as a potential target. researchgate.net |
| Parasitic Enzymes | Trypanothione reductase | Nitro-containing drugs are used to treat parasitic infections, often targeting parasite-specific reductases. mdpi.com |
| Human Enzymes / Proteins | Kinases, Apoptosis Regulators (e.g., Bcl-2 family) | Many small molecule inhibitors of critical cell-signaling pathways in cancer contain halogenated aromatic rings. nih.gov |
Computational Design and Virtual Screening of Novel Derivatives with Enhanced Properties
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new bioactive molecules derived from the this compound scaffold. eurekaselect.com In silico methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. rsc.org
A systematic workflow for future computational studies would involve:
Library Generation: Creation of a virtual library of derivatives by systematically modifying the substituent groups on the benzene (B151609) ring.
Property Prediction: Use of computational models to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for the virtual library.
Virtual Screening: Docking the library of virtual compounds against the potential biological targets identified in the previous section to predict binding affinities and modes. rsc.org
Hit Optimization: For the most promising hits, molecular dynamics simulations can be used to analyze the stability of the ligand-protein complex and guide further structural modifications to enhance binding interactions.
This iterative process of computational design, followed by chemical synthesis and biological testing, can significantly streamline the drug discovery pipeline.
| Step | Computational Method | Objective |
| 1. Target Identification | Literature review, bioinformatics | Identify potential protein targets for therapeutic intervention. |
| 2. Lead Scaffold Analysis | Molecular Docking | Predict the binding mode and affinity of this compound to the target. |
| 3. Virtual Library Design | Combinatorial chemistry software | Generate a large, diverse library of chemical derivatives. |
| 4. Virtual Screening | High-Throughput Molecular Docking | Filter the virtual library to identify compounds with high predicted binding scores. |
| 5. QSAR Modeling | 3D-QSAR, Machine Learning | Develop models that correlate structural features with biological activity to guide optimization. rsc.org |
| 6. Dynamic Simulation | Molecular Dynamics (MD) | Assess the stability of top-ranked ligand-protein complexes and refine understanding of key interactions. |
| 7. Prioritization | Scoring function analysis, ADMET prediction | Select a small number of high-potential candidates for chemical synthesis and experimental validation. |
Development of Novel Environmental Remediation Strategies Based on Degradation Pathways
Chlorinated and brominated nitroaromatic compounds are often persistent environmental pollutants due to their chemical stability and toxicity. nih.govresearchgate.netmdpi.com The extensive use of such compounds in industry and agriculture has led to environmental contamination, necessitating effective remediation strategies. researchgate.net Bioremediation, which uses microorganisms to degrade pollutants, offers a sustainable and cost-effective solution. nih.gov
Future research should focus on the microbial degradation of this compound.
Isolation of Degrading Microbes: Enrichment cultures from contaminated soils and water should be used to isolate bacteria and fungi capable of using this compound as a source of carbon, nitrogen, or energy. nih.govresearchgate.net Fungi, in particular, show underexplored potential for degrading halogenated nitroaromatics. repec.orgmdpi.com
Pathway Elucidation: Once degrading organisms are identified, metabolic studies are needed to elucidate the degradation pathways. Microbial degradation of halogenated nitroaromatics typically involves several key enzymatic steps. nih.gov
Enzyme Characterization: The specific enzymes responsible for dehalogenation and nitro group removal (e.g., dehalogenases, monooxygenases, dioxygenases, and nitroreductases) should be isolated and characterized. nih.govnih.gov
Understanding these pathways is the first step toward developing practical bioremediation technologies, such as bioaugmentation or the design of enzymatic reactors for treating contaminated wastewater.
| Potential Degradation Step | Enzyme Class | Transformation |
| Initial Nitro Reduction | Nitroreductase | -NO₂ → -NHOH → -NH₂ (Reduction of the nitro group to a hydroxylamine (B1172632) and then to an amine). nih.gov |
| Oxidative Denitration | Monooxygenase / Dioxygenase | Replacement of the nitro group with a hydroxyl group, releasing nitrite. nih.gov |
| Reductive Dehalogenation | Dehalogenase | Replacement of a halogen atom (Cl or Br) with a hydrogen atom. |
| Oxidative Dehalogenation | Monooxygenase | Concomitant incorporation of a hydroxyl group and removal of a halogen. nih.gov |
| Aromatic Ring Cleavage | Dioxygenase | Opening of the aromatic ring to form aliphatic intermediates that can enter central metabolism. |
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the impact of this compound on biological or environmental systems, future research should adopt systems biology approaches. nih.gov By integrating multiple layers of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond single-endpoint measurements to construct a comprehensive network-level view of molecular interactions and regulatory circuits. researchgate.netigi-global.comnih.gov
In Toxicology and Pharmacology: When a cell or organism is exposed to this compound, multi-omics can reveal its mode of action. mdpi.com For example, transcriptomics can identify genes that are up- or down-regulated, proteomics can quantify changes in protein expression, and metabolomics can measure shifts in metabolic pathways. nih.gov Integrating these datasets can build a detailed picture of the compound's effects, identify biomarkers of exposure or effect, and help predict its toxicity. researchgate.netmdpi.com
In Bioremediation: For a microorganism that degrades the compound, multi-omics can fully map the metabolic and regulatory networks involved. researchgate.net Genomics can identify the genes encoding the degradative enzymes, while transcriptomics and proteomics can show how their expression is regulated in the presence of the pollutant. Metabolomics can identify all the intermediates in the degradation pathway, confirming the proposed mechanism. This integrated knowledge is invaluable for genetically engineering more efficient microbes for bioremediation. researchgate.net
By combining these high-throughput technologies, a predictive understanding of the compound's behavior can be achieved, accelerating its translation from a laboratory chemical to a useful tool in medicine or a manageable substance in the environment.
Q & A
Q. How can researchers confirm the structural integrity of Methyl 3-bromo-4-chloro-5-nitrobenzoate after synthesis?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To resolve substituent positions on the aromatic ring (e.g., distinguishing bromo, chloro, and nitro groups).
- Mass Spectrometry (MS) : To verify molecular weight and isotopic patterns (e.g., bromine's characteristic doublet at m/z 279.9/281.9 [M+23]+ observed in analogous compounds) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect by-products.
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid derivative:
Esterification : Methylation of the carboxylic acid group.
Electrophilic Substitution : Bromination and chlorination at specific positions (guided by directing effects of existing groups).
Nitration : Introduction of the nitro group under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures).
Example protocols for similar compounds highlight multi-step optimization to minimize competing reactions .
Q. How should researchers handle discrepancies in melting point or solubility data for this compound?
- Methodological Answer : Physicochemical properties (e.g., melting point) are often inconsistently reported. Researchers should:
- Repeat Measurements : Use differential scanning calorimetry (DSC) for precise determination.
- Compare Analogues : Cross-reference with structurally similar compounds (e.g., methyl 3-bromo-4-methoxy-5-nitrobenzoate, which has a documented focus on substituent effects) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in further functionalization?
- Methodological Answer : The bromo (meta-directing), chloro (ortho/para-directing), and nitro (meta-directing) groups create competing electronic effects. Computational modeling (e.g., DFT calculations) can predict reactivity:
- Nucleophilic Aromatic Substitution : Nitro groups activate the ring for substitution at specific positions.
- Experimental Validation : Use kinetic studies to compare reaction rates at different sites.
Example: In methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate, methoxy groups alter electron density, affecting reaction outcomes .
Q. What strategies optimize yield when synthesizing derivatives for biological screening?
- Methodological Answer :
- By-Product Mitigation : Use protecting groups (e.g., acetyl for hydroxyl groups) during sequential reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in introducing aryl/alkyl groups.
- Table : Comparison of substituent effects on reaction efficiency in analogues:
| Substituent Position | Reaction Type | Yield (%) | Key Challenge |
|---|---|---|---|
| 4-Chloro | Suzuki Coupling | 62 | Steric hindrance |
| 5-Nitro | Nucleophilic Sub. | 45 | Competing side reactions |
Data derived from studies on methyl 3-bromo-4-methoxy-5-nitrobenzoate .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use enzyme inhibition assays (e.g., cytochrome P450 interactions) under controlled pH and temperature.
- Structure-Activity Relationship (SAR) : Compare with analogues (e.g., methyl 4-amino-3-bromo-5-nitrobenzoate) to isolate functional group contributions.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro group’s role in redox activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
